N-(1H-indazol-6-yl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
N-(1H-indazol-6-yl)-6-morpholinopyrimidine-4-carboxamide is a heterocyclic compound that features an indazole ring fused with a pyrimidine ring and a morpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments .
Mechanism of Action
Target of Action
The primary target of N-(1H-indazol-6-yl)-6-morpholinopyrimidine-4-carboxamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. This receptor is particularly important in cancer biology, as tumors require a blood supply to grow and metastasize.
Pharmacokinetics
It is generally expected that the compound would have high gi absorption and could potentially be a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could affect the compound’s distribution and elimination, impacting its overall bioavailability.
Biochemical Analysis
Biochemical Properties
It is known that indazole derivatives have a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects
Cellular Effects
Indazole derivatives have been shown to have inhibitory effects against human cancer cell lines
Molecular Mechanism
Indazole derivatives have been shown to inhibit cyclo-oxygenase-2 (COX-2), affecting the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step reactions starting from commercially available precursorsThe morpholine moiety is then attached via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, such as transition metals, and solvents that facilitate the reactions. The process may also involve purification steps like recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the indazole or pyrimidine rings .
Scientific Research Applications
N-(1H-indazol-6-yl)-6-morpholinopyrimidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly as an anticancer and anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Niraparib: An indazole-containing compound used as an anticancer agent.
Indazole-3-carboxamide: Known for its anti-inflammatory properties.
Pyrimidine derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
N-(1H-indazol-6-yl)-6-morpholinopyrimidine-4-carboxamide stands out due to its unique combination of an indazole ring, a pyrimidine ring, and a morpholine moiety. This structural arrangement provides it with distinct pharmacological properties, making it a valuable compound for drug development .
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-16(20-12-2-1-11-9-19-21-13(11)7-12)14-8-15(18-10-17-14)22-3-5-24-6-4-22/h1-2,7-10H,3-6H2,(H,19,21)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYVBBAZPWGSTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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